molecular formula C10H12N4O B2822837 3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine CAS No. 672925-37-0

3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine

Cat. No.: B2822837
CAS No.: 672925-37-0
M. Wt: 204.233
InChI Key: VGEPUPBORSZCCA-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine is a synthetic fused heterocyclic compound of significant interest in medicinal chemistry and anticancer research. It features an isoxazolo[5,4-d]pyrimidine core, a privileged scaffold known for its structural analogy to purine bases, which allows such molecules to function as antimetabolites and interact with key enzymatic targets . The specific substitution with a methyl group and a pyrrolidine ring is designed to modulate the compound's electronic properties, solubility, and binding affinity toward biological receptors. This class of compounds has demonstrated potent inhibitory activity against various kinase targets, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors are critically involved in cell proliferation, survival, and tumor angiogenesis, and their overexpression is documented in a range of malignancies, such as lung, breast, and colon cancers . Consequently, this compound serves as a valuable chemical tool or building block for researchers investigating new pathways in oncology and signal transduction. It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-4-pyrrolidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-8-9(14-4-2-3-5-14)11-6-12-10(8)15-13-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEPUPBORSZCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine typically involves the cyclization of 3-aryl-5-aminoisoxazole-4-carboxamides with triethyl orthoformate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazolo[5,4-d]pyrimidine derivatives.

Scientific Research Applications

3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may have potential as an inhibitor of certain enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Isoxazolo[5,4-d]pyrimidine Derivatives

The biological and physicochemical properties of isoxazolo[5,4-d]pyrimidines are highly dependent on substituents at positions 3, 4, and 4. Below is a detailed comparison with structurally similar compounds:

Substituent-Driven Activity Variations

  • Position 3 Modifications :

    • Aryl Groups (e.g., 4-fluorophenyl in 21a) : Enhance TLR7 agonist activity (EC₅₀ = 7.8 μM) due to improved hydrophobic interactions with receptor pockets .
    • Cyclopropyl (e.g., 24a) : Reduces steric hindrance, enabling antimicrobial applications .
    • Methyl (Target compound) : Simplifies synthesis but may limit potency without electron-withdrawing groups (e.g., CF₃) .
  • Position 4 Modifications :

    • Pyrrolidinyl/Piperidinyl (Target compound, 21a) : Nitrogen-containing heterocycles improve solubility and receptor binding. Piperidinyl derivatives (e.g., 21a) show higher TLR7 selectivity than pyrrolidinyl analogues .
    • Amines (e.g., 19b) : N-isobutyl groups reduce cytotoxicity while retaining activity .
  • Position 6 Modifications :

    • Trifluoromethyl (CF₃) : Critical for TLR7 agonism (EC₅₀ < 10 μM) and CFTR correction .
    • Unsubstituted (Target compound) : Lacks CF₃, likely diminishing TLR7 activity compared to 21a .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : CF₃ at position 6 is indispensable for TLR7 and CFTR activities .

Heterocyclic Amines at Position 4 : Piperidinyl > pyrrolidinyl in TLR7 selectivity due to enhanced conformational flexibility .

Aromatic vs. Aliphatic Substituents : Aryl groups at position 3 improve receptor binding, while aliphatic groups (e.g., cyclopropyl) favor antimicrobial applications .

Biological Activity

3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound notable for its unique structural features combining an isoxazole and pyrimidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in modulating various biochemical pathways.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Research on similar compounds suggests that this compound may exert its biological effects through several mechanisms:

  • Target Interaction : The compound likely interacts with specific receptors or enzymes, leading to modulation of signaling pathways.
  • Cell Cycle Regulation : Similar compounds have shown the ability to induce cell growth arrest at the G0-G1 phase, highlighting potential anticancer properties.
  • Inhibition of Cell Lines : Preliminary studies indicate significant inhibitory activity against various cancer cell lines, suggesting a role in cancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Description Reference
Cell Growth InhibitionInduces growth arrest in cancer cell lines
Receptor ModulationPotential interaction with glutamate receptors
Anticancer PotentialSignificant inhibitory effects on tumor cells

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, particularly in breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, possibly through modulation of glutamate receptor activity, which is crucial for neuronal health .

Research Applications

The implications of the biological activities of this compound extend across various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.
  • Pharmacology : Studying its interactions with neurotransmitter systems could provide insights into treating psychiatric disorders.
  • Chemical Biology : Understanding its biochemical pathways can aid in elucidating complex cellular mechanisms.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the isoxazolo[5,4-d]pyrimidine core in derivatives like 3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine?

  • Methodology : The core is typically synthesized via cyclocondensation reactions. For example, ethyl trifluoroacetate and sodium ethoxide (NaOEt) can facilitate the formation of the isoxazole ring under reflux conditions . Key intermediates, such as 3-methylisoxazol-5-amine, are often used to build fused heterocycles via reactions with dicarbonyl compounds or amines . Structural confirmation relies on elemental analysis, IR (e.g., conjugated ester bands at ~1680 cm⁻¹), and NMR spectroscopy .

Q. How is the purity and structural integrity of synthesized derivatives validated?

  • Methodology : Elemental analysis (C, H, N) ensures stoichiometric accuracy, while IR spectroscopy identifies functional groups (e.g., NH stretches at ~3480 cm⁻¹). Advanced techniques like LC-MS or HPLC with ammonium acetate buffer (pH 6.5) are used for purity assessment . X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves regiochemistry in complex fused systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted isoxazolo[5,4-d]pyrimidines?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while ethanol/water mixtures aid in recrystallization .
  • Catalysis : K₂CO₃ or NaH as bases improve substitution efficiency at the 4-position of the pyrimidine ring .
  • Temperature control : Reflux in ethanol (78°C) minimizes side reactions during cyclization .
  • Example : Using 3-(trifluoromethyl)piperidine with K₂CO₃ in EtOAc/n-hexane achieved 28% yield for a fluorophenyl-substituted analog .

Q. How do structural modifications at the 3- and 6-positions influence biological activity and selectivity?

  • Methodology :

  • Substituent effects : Fluorophenyl groups at the 3-position enhance metabolic stability, while trifluoromethyl (CF₃) at the 6-position increases lipophilicity and target binding .
  • Piperidine/pyrrolidine substitution : Bulky substituents (e.g., 3,3-dimethylpiperidine) improve selectivity for Toll-like receptors by reducing off-target interactions .
  • Biological assays : Cytotoxicity screening (MTT assay on HCT-116, PC3, and WI-38 cell lines) identifies selective anticancer activity, as seen in pyrrolo[3,2-d]isoxazole derivatives .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Data normalization : Compare IC₅₀ values against a common reference (e.g., 5-fluorouracil for cytotoxicity studies) .
  • Computational modeling : Molecular docking (e.g., using PyMOL or AutoDock) identifies steric clashes or electronic mismatches in target binding pockets .
  • SAR tables : Tabulate substituent effects (e.g., 4-fluorophenyl vs. 3-methoxypiperidine) to correlate structure with activity trends .

Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

  • Methodology :

  • Scaffold diversification : Replace pyrrolidine with morpholine or piperazine to modulate solubility and hydrogen-bonding capacity .
  • Bioisosteric replacement : Substitute CF₃ with bromine or methyl groups to evaluate electronic effects on target engagement .
  • Parallel synthesis : Use combinatorial libraries (e.g., via Buchwald-Hartwig amination) to rapidly generate 4-substituted analogs .

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